4-(2-Azidoethyl)benzoic acid
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Overview
Description
4-(2-Azidoethyl)benzoic acid is an organic compound with the molecular formula C9H9N3O2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-azidoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)benzoic acid typically involves the reaction of 4-(2-bromoethyl)benzoic acid with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction . The general reaction scheme is as follows:
4-(2-bromoethyl)benzoic acid+NaN3→4-(2-Azidoethyl)benzoic acid+NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-(2-aminoethyl)benzoic acid.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-(2-Azidoethyl)benzoic acid has several applications in scientific research:
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkyne-functionalized biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)benzoic acid primarily involves its azido group, which can participate in various chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reactivity is exploited in bioconjugation and materials science to create complex molecules and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Similar structure but with an amino group instead of an azido group.
4-(2-Bromoethyl)benzoic acid: Precursor in the synthesis of 4-(2-Azidoethyl)benzoic acid.
4-Azidobenzoic acid: Similar azido functionality but without the ethyl spacer.
Uniqueness
This compound is unique due to its combination of the benzoic acid moiety and the reactive azido group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-(2-azidoethyl)benzoic acid |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
DACAHPMWSDRMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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